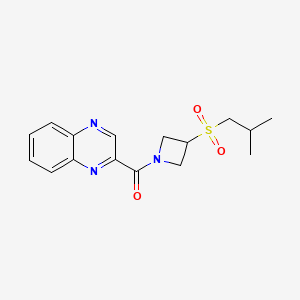

(3-(Isobutylsulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Isobutylsulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both azetidine and quinoxaline rings.

Scientific Research Applications

- BIA and related analogues were designed as colchicine-binding site inhibitors (CBSI). They demonstrated significant antiproliferative activity in MCF-7 breast cancer cells, particularly compounds 9h, 9q, 9r, 10p, 10r, and 11h, with IC50 values in the range of 10–33 nM. These compounds also showed potency in the triple-negative breast cancer (TBNC) cell line MDA-MB-231 .

- BIA and its analogues inhibited tubulin polymerization in vitro, leading to a significant reduction in tubulin assembly. They interacted at the colchicine-binding site on tubulin, suggesting potential as microtubule-targeting agents .

- Given their antiproliferative effects and tubulin-binding properties, BIA derivatives hold promise as potential anticancer agents. Further studies could explore their efficacy against other cancer types .

- BIA contains an azetidine ring, making it a valuable building block for synthesizing novel heterocyclic amino acid derivatives. Researchers have investigated its physicochemical and metabolic properties, paving the way for drug development .

- BIA’s unique structure provides opportunities for drug design and optimization. Researchers can modify its substituents to enhance its pharmacological properties or target specific biological pathways.

- BIA serves as a valuable tool in chemical biology and medicinal chemistry. Its interactions with cellular components, such as tubulin, can inform drug discovery efforts and shed light on cellular processes .

Antiproliferative Effects in Breast Cancer Cells

Tubulin-Destabilizing Properties

Potential as Anticancer Agents

Heterocyclic Amino Acid Derivatives

Drug Design and Optimization

Chemical Biology and Medicinal Chemistry

properties

IUPAC Name |

[3-(2-methylpropylsulfonyl)azetidin-1-yl]-quinoxalin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-11(2)10-23(21,22)12-8-19(9-12)16(20)15-7-17-13-5-3-4-6-14(13)18-15/h3-7,11-12H,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYFFLXXOOYSOPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Isobutylsulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-6-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2546897.png)

![2-(benzhydrylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2546899.png)

![[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2546901.png)

![3-Pyridin-4-yl-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2546903.png)

![[2-(Propan-2-yl)oxan-4-yl]methanol](/img/structure/B2546905.png)

![N-(6-methylpyridin-2-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B2546917.png)